molecular formula C9H8ClN3 B11901545 8-Chloroquinoline-6,7-diamine CAS No. 261764-97-0

8-Chloroquinoline-6,7-diamine

Cat. No.: B11901545
CAS No.: 261764-97-0
M. Wt: 193.63 g/mol
InChI Key: QCJVMPMNUUGBMZ-UHFFFAOYSA-N
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Description

8-Chloroquinoline-6,7-diamine is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, biology, and industrial processes. The presence of chlorine and amine groups on the quinoline ring enhances its reactivity and potential for forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroquinoline-6,7-diamine typically involves the chlorination of quinoline followed by amination. One common method starts with the chlorination of quinoline to form 8-chloroquinoline. This intermediate is then subjected to amination using reagents such as ammonia or amines under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and amination processes. These processes are optimized for yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 8-Chloroquinoline-6,7-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Chloroquinoline-6,7-diamine has diverse applications in scientific research:

Comparison with Similar Compounds

  • 4,7-Dichloroquinoline
  • 7-Chloroquinoline-4-amine
  • 8-Aminoquinoline

Comparison: 8-Chloroquinoline-6,7-diamine is unique due to the presence of both chlorine and amine groups at specific positions on the quinoline ring. This structural feature enhances its reactivity and potential for forming diverse derivatives. Compared to similar compounds, it exhibits distinct biological activities and chemical reactivity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

261764-97-0

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

IUPAC Name

8-chloroquinoline-6,7-diamine

InChI

InChI=1S/C9H8ClN3/c10-7-8(12)6(11)4-5-2-1-3-13-9(5)7/h1-4H,11-12H2

InChI Key

QCJVMPMNUUGBMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(C(=C2N=C1)Cl)N)N

Origin of Product

United States

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